1-Methylimidazo[1,5-a]pyridine-3-carbonitrile

Lipophilicity Drug-likeness Permeability

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1532031-29-0) is a heteroaromatic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole-pyridine bicycle bearing a methyl substituent at the 1-position and a carbonitrile (cyano) group at the 3-position. It possesses a molecular formula of C₉H₇N₃, a molecular weight of 157.17 g/mol, a calculated density of 1.2±0.1 g/cm³, and an experimental LogP of 1.65, distinguishing it from the non-methylated parent scaffold.

Molecular Formula C9H7N3
Molecular Weight 157.176
CAS No. 1532031-29-0
Cat. No. B2547008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazo[1,5-a]pyridine-3-carbonitrile
CAS1532031-29-0
Molecular FormulaC9H7N3
Molecular Weight157.176
Structural Identifiers
SMILESCC1=C2C=CC=CN2C(=N1)C#N
InChIInChI=1S/C9H7N3/c1-7-8-4-2-3-5-12(8)9(6-10)11-7/h2-5H,1H3
InChIKeyMSWPOTIFYITNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1532031-29-0) – Core Physicochemical & Structural Identity for Procurement Decisions


1-Methylimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1532031-29-0) is a heteroaromatic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole-pyridine bicycle bearing a methyl substituent at the 1-position and a carbonitrile (cyano) group at the 3-position . It possesses a molecular formula of C₉H₇N₃, a molecular weight of 157.17 g/mol, a calculated density of 1.2±0.1 g/cm³, and an experimental LogP of 1.65, distinguishing it from the non-methylated parent scaffold . The compound is commercially available at purities ranging from 95% to 98% (HPLC) and is primarily utilized as a synthetic intermediate in early-stage medicinal chemistry programs targeting kinase inhibition and other biological pathways [1].

Why 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile Cannot Be Replaced by Generic Imidazo[1,5-a]pyridine Analogs


Substitution of 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile with the non-methylated parent (imidazo[1,5-a]pyridine-3-carbonitrile, CAS 205393-57-3) or other 1-substituted analogs introduces measurable differences in lipophilicity, steric bulk, and downstream reactivity that fundamentally alter pharmacokinetic profiles and synthetic utility in structure-activity relationship (SAR) campaigns . The methyl group at the 1-position increases LogP by approximately 0.5 log units relative to the unsubstituted scaffold, enhancing membrane permeability while simultaneously tuning metabolic stability—parameters that are critical in lead optimization for central nervous system (CNS) and kinase inhibitor programs [1]. Furthermore, the 3-carbonitrile serves as both a hydrogen-bond acceptor in biological target engagement and a synthetic handle for further functionalization (e.g., hydrolysis to amides or acids, cycloaddition to tetrazoles), meaning that replacement with analogs lacking this exact substitution pattern would derail established synthetic routes and SAR readouts [1].

Head-to-Head Quantitative Differentiation: 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 1-Methyl vs. Non-Methylated Parent Scaffold

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile exhibits a measured LogP of 1.65, representing an approximately 0.5 log-unit increase in lipophilicity compared to the non-methylated analog imidazo[1,5-a]pyridine-3-carbonitrile (LogP ~1.1, estimated) . This difference translates into a roughly 3.2-fold higher calculated octanol-water partition coefficient for the 1-methyl derivative, indicating superior membrane permeability potential in line with Lipinski's Rule of Five guidelines for oral bioavailability (LogP < 5) while maintaining a favorable balance for CNS penetration (optimal LogP range 1–4) [1].

Lipophilicity Drug-likeness Permeability CNS drug design

Molecular Weight-Driven Pharmacokinetic Differentiation Against Higher Homologs

With a molecular weight of 157.17 g/mol, 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is 14.02 g/mol (approximately 9.8%) heavier than the non-methylated parent (MW 143.15 g/mol) but 14.03 g/mol lighter than the 1-ethyl analog (3-ethylimidazo[1,5-a]pyridine-1-carbonitrile, MW 171.20 g/mol, a positional isomer) . This molecular weight places the compound squarely within 'fragment-like' chemical space (MW < 250 Da), making it singularly suitable as a starting point for fragment-based drug discovery (FBDD) campaigns where every heavy atom added during optimization must be justified by a gain in binding affinity [1]. By contrast, the 1-ethyl homolog already exceeds the fragment-like threshold in some definitions and introduces additional conformational flexibility that can reduce ligand efficiency indices.

Molecular weight Pharmacokinetics Lead optimization Fragment-based drug discovery

Exclusive 1-Methyl-3-Carbonitrile Substitution Pattern for PBK/TOPK Kinase Inhibitor SAR

Patent WO2011002772A1 explicitly defines the imidazo[1,5-a]pyridine-3-carbonitrile core as a privileged scaffold for developing PBK (PDZ-binding kinase, also known as TOPK) inhibitors, a validated oncology target [1]. Within this patent family, the 1-methyl substitution pattern on the imidazo[1,5-a]pyridine ring system is identified as a key structural feature that modulates kinase selectivity, distinguishing it from imidazo[1,2-a]pyridine regioisomers that exhibit different binding modes and selectivity profiles [1][2]. While specific IC₅₀ values for the 1-methyl-3-carbonitrile compound are not publicly disclosed as a single-agent data point, the patent demonstrates that imidazo[1,5-a]pyridine-3-carbonitrile derivatives achieve potent PBK inhibition (sub-100 nM range) versus >1 µM for corresponding imidazo[1,2-a]pyridine regioisomers in class-level comparisons [1].

PBK/TOPK kinase Cancer therapeutics Imidazopyridine SAR Kinase inhibitor design

Commercial Purity and Reproducibility Advantage: 97–98% vs. Standard 95% Grade Analogs

Multiple independent vendors (Cool Pharm, Leyan, MolCore) supply 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile at 97–98% purity (HPLC), compared to the standard 95% purity grade commonly offered for the non-methylated analog imidazo[1,5-a]pyridine-3-carbonitrile (CAS 205393-57-3) [1]. This 2–3% absolute purity difference at the 95–98% range corresponds to a 40–60% reduction in total impurity burden (from 5% impurities at 95% purity to 2–3% at 97–98% purity), reducing the risk of confounding biological assay results and simplifying downstream purification in multistep synthetic sequences .

Chemical purity Reproducibility Procurement specifications Synthetic chemistry QC

High-Value Application Scenarios for 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1532031-29-0)


PBK/TOPK Kinase Inhibitor Lead Optimization Programs

The 1-methylimidazo[1,5-a]pyridine-3-carbonitrile scaffold serves as a core intermediate for synthesizing PBK/TOPK kinase inhibitors with sub-100 nM potency, as established in patent WO2011002772A1 [1]. Its differentiated [1,5-a] ring-junction geometry—contrasted with imidazo[1,2-a]pyridine regioisomers that exhibit >10-fold weaker binding—makes this compound the preferred starting material for medicinal chemistry teams advancing oncology kinase programs toward development candidate selection [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 157 Da—well within the 'Rule of Three' fragment criteria (MW < 250 Da)—and a balanced LogP of 1.65, this compound is ideally suited for incorporation into FBDD screening libraries targeting CNS-penetrant or orally bioavailable chemical space [1]. Its 3-carbonitrile group functions as both a hydrogen-bond acceptor pharmacophore and a synthetic handle for fragment elaboration via hydrolysis, cycloaddition, or nucleophilic addition, enabling efficient hit-to-lead progression .

Structure-Activity Relationship (SAR) Exploration of 1-Substituted Imidazo[1,5-a]pyridines

The precise 1-methyl-3-carbonitrile substitution pattern provides a defined starting geometry for systematic SAR exploration of the imidazo[1,5-a]pyridine series. Unlike the non-methylated parent (LogP ~1.1) or the 1-ethyl positional isomer (MW 171.20), this compound uniquely balances enhanced lipophilicity for membrane permeability (LogP = 1.65) with fragment-like molecular weight, allowing researchers to isolate the contribution of the 1-methyl group to target binding and ADME properties without confounding steric effects [1][2].

High-Purity Building Block for Multi-Step Total Synthesis and Late-Stage Functionalization

Commercially available at 97–98% purity, this compound reduces the need for pre-reaction purification in complex synthetic sequences, directly improving overall yield and reproducibility in multi-step total synthesis campaigns [1]. The 3-carbonitrile serves as a versatile functional group for late-stage diversification—including tetrazole formation via [3+2] cycloaddition, hydrolysis to primary amides or carboxylic acids, and reduction to aminomethyl analogs—making it a strategically valuable building block for parallel library synthesis .

Quote Request

Request a Quote for 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.